Dibenzyl Sulfone: A Comprehensive Technical Guide for Researchers
Dibenzyl Sulfone: A Comprehensive Technical Guide for Researchers
CAS Number: 620-32-6
This technical guide provides an in-depth overview of dibenzyl sulfone, a sulfone compound with potential applications in research and development. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its potential, though not yet fully elucidated, role in biological signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Dibenzyl sulfone, also known as benzyl (B1604629) sulfone, is a white crystalline solid.[1] Its fundamental structure consists of a sulfonyl group flanked by two benzyl groups.[1] While sparingly soluble in water, it readily dissolves in organic solvents like ethanol (B145695) and acetone.[1] The quantitative properties of dibenzyl sulfone are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 620-32-6 | [2] |
| Molecular Formula | C₁₄H₁₄O₂S | [1][2] |
| Molecular Weight | 246.32 g/mol | [2] |
| Melting Point | 149-153 °C | [2] |
| Boiling Point | ~320-325 °C | [1] |
| Appearance | White fine crystalline powder | [1] |
| Solubility in Water | 0.14 g/L (at 25 °C) | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Experimental Protocols
The synthesis of dibenzyl sulfone can be achieved through a two-step process involving the preparation of dibenzyl sulfide (B99878) followed by its oxidation.
Step 1: Synthesis of Dibenzyl Sulfide
This protocol is adapted from established methods for the synthesis of diaryl and dibenzyl sulfides.
Materials:
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Benzyl bromide or benzyl chloride
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Methanol
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Water
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Diethyl ether
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10% Sodium carbonate solution
Procedure:
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In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 ml of water and 50 ml of methanol.
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With vigorous stirring, add 2 moles of benzyl bromide to the flask.
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Heat the mixture to reflux and maintain for 5 hours.
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After cooling to room temperature, extract the mixture with diethyl ether.
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Separate the ethereal layer and perform several additional extractions of the aqueous layer with diethyl ether.
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Combine the organic phases and wash with a 10% sodium carbonate solution, followed by a final wash with water.
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Distill the ether to obtain the crude dibenzyl sulfide.
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The solid product can be further purified by crystallization from methanol.
Step 2: Oxidation of Dibenzyl Sulfide to Dibenzyl Sulfone
This protocol outlines a general method for the oxidation of sulfides to sulfones.
Materials:
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Dibenzyl sulfide (from Step 1)
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Hydrogen peroxide (H₂O₂)
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Acetic acid
Procedure:
-
Dissolve the dibenzyl sulfide in acetic acid in a round-bottom flask.
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Slowly add an excess of hydrogen peroxide to the solution while stirring. The reaction may be exothermic, and cooling may be necessary.
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Continue stirring the reaction mixture at room temperature until the oxidation is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the dibenzyl sulfone.
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Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and dry.
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The crude dibenzyl sulfone can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: Experimental workflow for the synthesis of dibenzyl sulfone.
Potential Biological Activity and Signaling Pathways
While dibenzyl sulfone itself has not been extensively studied for its biological activity, the broader class of sulfone-containing compounds has demonstrated significant pharmacological effects, including anti-inflammatory and antitumor activities.[3] The potential mechanisms of action for dibenzyl sulfone can be hypothesized based on the activities of structurally related molecules.
For instance, Rigosertib, a styryl benzyl sulfone, is known to be a multi-kinase inhibitor, notably affecting the Polo-like kinases (PLKs) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.[4] These pathways are crucial in cell cycle regulation and proliferation, and their inhibition can lead to antitumor effects.
Furthermore, other sulfone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[3] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[3]
Based on this information, a hypothetical signaling pathway for the potential anticancer activity of a generic benzyl sulfone compound is presented below. It is crucial to note that this is a speculative model based on the activities of related compounds and requires experimental validation for dibenzyl sulfone.
Caption: Hypothetical signaling pathway for a benzyl sulfone's anticancer activity.
Conclusion
Dibenzyl sulfone is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through straightforward laboratory procedures. While direct evidence of its biological activity and specific involvement in signaling pathways is currently limited, the known pharmacology of structurally related sulfone derivatives suggests that dibenzyl sulfone may possess interesting biological properties, potentially as an inhibitor of key cellular signaling pathways involved in cell proliferation and inflammation. Further research is warranted to elucidate the specific biological targets and mechanisms of action of dibenzyl sulfone, which could unlock its potential in drug discovery and development.
References
- 1. guidechem.com [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
